5,5-Dimethylbicyclo[2.2.1]heptan-2-ol

Lipophilicity Drug Design Formulation Science

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol (also referred to as 2,2-dimethylbicyclo[2.2.1]heptan-5-ol, b-Fenchocamphorol) is a C9H16O saturated bicyclic alcohol belonging to the norbornane (bicyclo[2.2.1]heptane) structural class. The molecule features a hydroxyl group at the 2-position and a geminal dimethyl substitution at the 5-position of the norbornane skeleton.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 258264-50-5
Cat. No. B12079838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylbicyclo[2.2.1]heptan-2-ol
CAS258264-50-5
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1(CC2CC1CC2O)C
InChIInChI=1S/C9H16O/c1-9(2)5-6-3-7(9)4-8(6)10/h6-8,10H,3-5H2,1-2H3
InChIKeyNFVLRTVRHRAPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethylbicyclo[2.2.1]heptan-2-ol (CAS 258264-50-5) – A Saturated Bicyclic Alcohol Building Block for Fragrance and Medicinal Chemistry Procurement


5,5-Dimethylbicyclo[2.2.1]heptan-2-ol (also referred to as 2,2-dimethylbicyclo[2.2.1]heptan-5-ol, b-Fenchocamphorol) is a C9H16O saturated bicyclic alcohol belonging to the norbornane (bicyclo[2.2.1]heptane) structural class . The molecule features a hydroxyl group at the 2-position and a geminal dimethyl substitution at the 5-position of the norbornane skeleton . This specific substitution pattern distinguishes it from other dimethyl-substituted norbornanols, such as the 3,3-dimethyl regioisomer (camphenilol, CAS 5957-68-6) and the 7,7-dimethyl analog (endo-α-fenchocamphorol, CAS 3588-22-5), which are industrially relevant comparators in fragrance and pharmaceutical intermediate applications [1].

Why a Generic Norbornanol Cannot Replace 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol in Structure-Dependent Applications


Within the bicyclo[2.2.1]heptan-2-ol family, the position and number of methyl substituents critically modulate three procurement-relevant properties: lipophilicity (logP), hydrogen-bond donor/acceptor balance, and steric environment around the hydroxyl group . For example, the 5,5-dimethyl substitution yields a calculated logP of approximately 1.80, whereas the 1,7,7-trimethyl analog (borneol) exhibits an XlogP of 2.70, a difference of ~0.9 log units that directly impacts partitioning behavior in both formulation and biological assays [1]. Similarly, replacement of the saturated 5,5-dimethyl scaffold with the exocyclic methylene-containing nojigiku alcohol (5,5-dimethyl-6-methylenebicyclo[2.2.1]heptan-2-ol, CAS 55925-49-0) introduces a reactive alkene that alters both chemical stability and olfactory character [2]. These quantitative property differences mean that in-class substitution cannot be assumed without compromising experimental reproducibility or product performance.

Quantitative Differentiation Evidence for 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol Relative to Key Structural Analogs


Lipophilicity (logP) Differentiation from the 1,7,7-Trimethyl Analog (Borneol) Influences Partitioning Behavior

The computed logP of 5,5-dimethylbicyclo[2.2.1]heptan-2-ol is 1.80 (ChemSrc) to approximately 2.5 (vendor estimate), compared to an XlogP of 2.70 for the 1,7,7-trimethyl analog borneol (CAS 507-70-0) . This logP difference of approximately 0.2–0.9 units indicates that the 5,5-dimethyl compound is measurably less hydrophobic, which can translate into higher aqueous solubility and altered membrane permeability in biological assays [1]. For procurement decisions in medicinal chemistry, this property difference means that the 5,5-dimethyl scaffold may be preferred when a lower logP norbornanol core is required to meet Lipinski compliance.

Lipophilicity Drug Design Formulation Science

Functional Group Contrast: Hydrogen-Bond Donor Presence vs. Ketone Analog (5,5-Dimethylbicyclo[2.2.1]heptan-2-one)

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol possesses one hydrogen-bond donor (HBD), whereas its direct ketone analog, 5,5-dimethylbicyclo[2.2.1]heptan-2-one (CAS 534-36-1), has zero HBDs . The topological polar surface area (TPSA) of the alcohol is 20.23 Ų, slightly higher than the ketone's ~17.07 Ų . These differences directly affect solubility in polar media, chromatographic retention behavior, and suitability for downstream derivatization (e.g., esterification, etherification) versus carbonyl chemistry (reduction, condensation). In procurement, these distinct reactivity profiles dictate which compound is appropriate for a given synthetic route.

Hydrogen Bonding Synthetic Intermediate Reactivity

Regioisomeric Differentiation: 5,5-Dimethyl vs. 3,3-Dimethyl Substitution Impacts Steric and Electronic Environment

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol and its regioisomer 3,3-dimethylbicyclo[2.2.1]heptan-2-ol (camphenilol, CAS 5957-68-6) share the same molecular formula (C9H16O) and molecular weight (140.22 g/mol), but differ in the distance and orientation of the gem-dimethyl group relative to the hydroxyl-bearing carbon [1]. In the 5,5-isomer, the dimethyl group is positioned two carbons away from the hydroxyl (at the bridgehead-adjacent carbon), whereas in the 3,3-isomer, the dimethyl group is directly adjacent to the hydroxyl-bearing carbon, creating a significantly more sterically hindered environment . This difference is expected to influence the rate and stereoselectivity of reactions at the hydroxyl group (e.g., acylation, oxidation) as well as the conformational preferences of the norbornane skeleton.

Regioisomerism Structure-Activity Relationship Steric Effects

Saturation State Differentiation: Absence of Exocyclic Methylene Group Distinguishes Target from Nojigiku Alcohol (6-Camphenol)

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol is a fully saturated bicyclic alcohol (C9H16O, MW 140.22), whereas its close structural analog nojigiku alcohol (6-camphenol, CAS 55925-49-0) bears an exocyclic methylene group at C6 (C10H16O, MW 152.23) [1]. The exocyclic double bond in nojigiku alcohol introduces a site for oxidation, photodegradation, and electrophilic addition that is absent in the saturated target compound [2]. Additionally, the methylene group contributes an additional 12 Da of molecular weight and alters the logP (approximately 1.97 for 6-camphenol vs. 1.80 for the target) [3]. These structural differences are expected to affect both shelf-life stability and the olfactory profile in fragrance applications.

Chemical Stability Olfactory Character Fragrance Chemistry

Predicted pKa Value of 15.33 Reflects Low Acidity and Differentiates from More Acidic Bicyclic Alcohol Analogs

The predicted pKa of 5,5-dimethylbicyclo[2.2.1]heptan-2-ol is 15.33 ± 0.40, indicating it behaves as a very weak acid that remains essentially fully protonated under all physiologically and environmentally relevant pH conditions . In contrast, bicyclic alcohols bearing electron-withdrawing substituents or additional hydroxyl groups can exhibit lower pKa values (e.g., diol analogs), affecting their ionization state and, consequently, their solubility, membrane permeability, and protein-binding behavior. This high pKa ensures that the 5,5-dimethyl compound maintains a consistent neutral ionization state across pH 1–14, simplifying formulation and bioassay interpretation.

Acid Dissociation Constant Ionization State Bioavailability

Evidence-Anchored Application Scenarios Where 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol Offers Measurable Advantages


Medicinal Chemistry: Saturated Norbornanol Scaffold for logP-Conscious Lead Optimization

The computed logP of 1.80 positions 5,5-dimethylbicyclo[2.2.1]heptan-2-ol as a moderately lipophilic bicyclic alcohol core, approximately 0.2–0.9 log units less lipophilic than borneol (logP 2.70) . This property is directly relevant when a project requires a saturated bicyclic alcohol building block that maintains drug-like logP (typically <5) while providing the conformational rigidity of the norbornane skeleton. The neutral pKa (predicted 15.33) ensures the compound remains non-ionizable, simplifying permeability and protein-binding predictions in lead optimization programs .

Synthetic Organic Chemistry: Hydroxyl-Directed Derivatization with Reduced Steric Hindrance vs. 3,3-Dimethyl Regioisomer

The 5,5-dimethyl substitution pattern places the sterically bulky gem-dimethyl group two carbons removed from the reactive hydroxyl, in contrast to the 3,3-dimethyl regioisomer where the dimethyl group is directly adjacent to the alcohol . This reduced steric congestion around the hydroxyl is expected to facilitate acylation, sulfonylation, and Mitsunobu reactions, making the 5,5-isomer the preferred substrate when synthetic efficiency at the hydroxyl center is a priority. Selecting the correct regioisomer at the procurement stage avoids failed reactions and wasted synthesis time .

Fragrance and Flavor Chemistry: Oxidatively Stable Saturated Alcohol as an Alternative to Nojigiku Alcohol

Unlike the structurally related nojigiku alcohol (6-camphenol, CAS 55925-49-0), which contains an exocyclic methylene group susceptible to oxidation and photodegradation, 5,5-dimethylbicyclo[2.2.1]heptan-2-ol is fully saturated . This saturation provides inherently greater chemical stability during storage and formulation, which is a critical factor for fragrance houses and flavor manufacturers concerned with product shelf-life and batch-to-batch consistency. The 12 Da lower molecular weight also contributes to higher volatility, potentially enhancing the compound's performance as a top-note fragrance ingredient .

Analytical Chemistry: Distinct Chromatographic and Spectroscopic Signature for Method Development

The unique combination of a secondary alcohol on the norbornane scaffold with a gem-dimethyl at the 5-position produces a diagnostic NMR splitting pattern and a characteristic GC retention index that differs from its regioisomers (e.g., 3,3-dimethyl) and analogs (e.g., 7,7-dimethyl, 1,7,7-trimethyl) . This enables unambiguous identification and quantification in complex mixtures, which is valuable for quality control laboratories and natural product research groups that require authenticated reference standards for method validation .

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